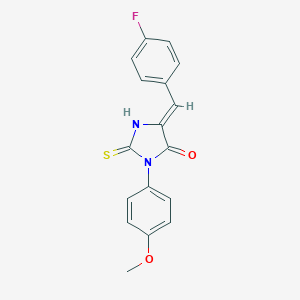
5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone, also known as FBIT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FBIT is a yellow crystalline solid with a molecular formula of C18H14FN3O2S2 and a molecular weight of 401.45 g/mol. In
作用機序
The mechanism of action of 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins. In cancer cells, 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and cell division. Inflammatory cells, 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to inhibit the activation of NF-κB, a protein that is responsible for the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to have significant biochemical and physiological effects in various cell types. In cancer cells, 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In inflammatory cells, 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to inhibit the production of pro-inflammatory cytokines, leading to the attenuation of inflammation.
実験室実験の利点と制限
One of the advantages of using 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone in lab experiments is its high potency and specificity towards specific enzymes and proteins. This allows for the investigation of specific pathways and mechanisms in various cell types. However, one of the limitations of using 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone is its potential toxicity towards normal cells, which may limit its therapeutic potential.
将来の方向性
There are several future directions for the investigation of 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone. One direction is the development of 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone derivatives with improved potency and specificity towards specific enzymes and proteins. Another direction is the investigation of 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone as a potential drug candidate for the treatment of cancer and inflammatory diseases. Additionally, the investigation of 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone as a potential material for the development of sensors and devices is also an area of interest.
合成法
The synthesis of 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone involves the reaction between 4-fluorobenzaldehyde and 4-methoxyphenyl isothiocyanate in the presence of potassium carbonate and acetonitrile. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization using ethanol.
科学的研究の応用
5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
特性
製品名 |
5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone |
|---|---|
分子式 |
C17H13FN2O2S |
分子量 |
328.4 g/mol |
IUPAC名 |
(5Z)-5-[(4-fluorophenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H13FN2O2S/c1-22-14-8-6-13(7-9-14)20-16(21)15(19-17(20)23)10-11-2-4-12(18)5-3-11/h2-10H,1H3,(H,19,23)/b15-10- |
InChIキー |
BIHBADINFZCWGK-GDNBJRDFSA-N |
異性体SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/NC2=S |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)NC2=S |
正規SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)NC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (2E)-5-(2-bromo-4,5-dimethoxyphenyl)-7-methyl-2-[2-(4-methylpiperazin-1-yl)-5-nitrobenzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306887.png)
![ethyl 5-(4-fluorophenyl)-2-[5-nitro-2-(1-piperidinyl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306889.png)
![ethyl 2-[5-nitro-2-(1-piperidinyl)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306891.png)
![ethyl 2-[5-nitro-2-(1-piperidinyl)benzylidene]-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306892.png)
![ethyl 2-[5-nitro-2-(1-piperidinyl)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306893.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-[5-nitro-2-(1-piperidinyl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306894.png)
![ethyl 2-[5-nitro-2-(1-piperidinyl)benzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306896.png)
![ethyl 2-[5-nitro-2-(1-piperidinyl)benzylidene]-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306897.png)
![ethyl 5-(2,5-dimethoxyphenyl)-2-[5-nitro-2-(1-piperidinyl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306899.png)
![ethyl 2-[(5-bromo-2-thienyl)methylene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306900.png)
![ethyl 2-[(5-bromo-2-thienyl)methylene]-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306903.png)
![ethyl5-(2-methoxyphenyl)-2-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306905.png)
![ethyl 5-(3-methoxyphenyl)-2-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306906.png)
![ethyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(4-methylpiperazin-1-yl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306910.png)